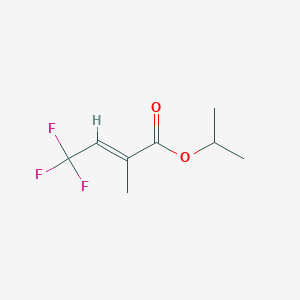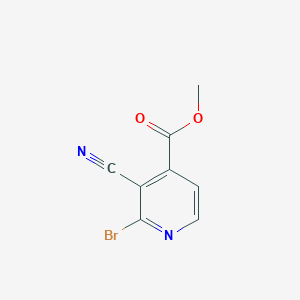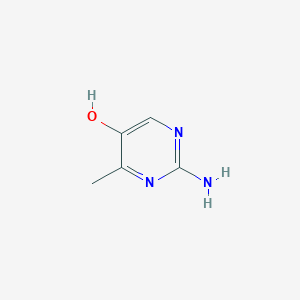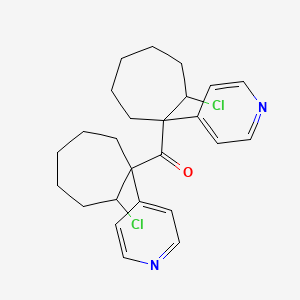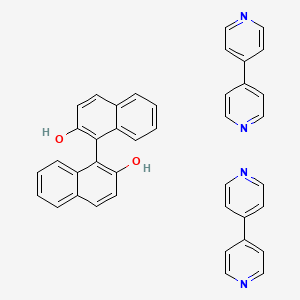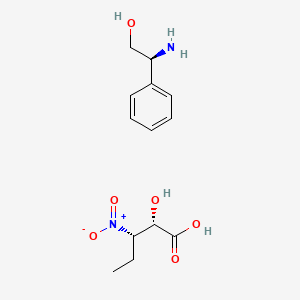
(2S)-2-amino-2-phenylethan-1-ol; (2S,3S)-2-hydroxy-3-nitropentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-amino-2-phenylethan-1-ol and (2S,3S)-2-hydroxy-3-nitropentanoic acid are two distinct chemical entities with unique structures and properties. (2S)-2-amino-2-phenylethan-1-ol is an amino alcohol, while (2S,3S)-2-hydroxy-3-nitropentanoic acid is a nitro acid
Preparation Methods
Synthetic Routes and Reaction Conditions
-
(2S)-2-amino-2-phenylethan-1-ol
- This compound can be synthesized through the reduction of (2S)-2-nitro-2-phenylethan-1-ol using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to ensure the selective reduction of the nitro group to an amino group.
-
(2S,3S)-2-hydroxy-3-nitropentanoic acid
- The preparation of this compound involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. The reaction is carried out in the presence of glucose dehydrogenase, which regenerates the cofactor NADPH required for the reduction .
Industrial Production Methods
- Industrial production of these compounds often involves the use of biocatalysts and flow microreactor systems to enhance efficiency and sustainability. For example, the use of flow microreactors allows for the continuous production of (2S,3S)-2-hydroxy-3-nitropentanoic acid with high enantioselectivity and yield .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
(2S)-2-amino-2-phenylethan-1-ol: can undergo oxidation to form using mild oxidizing agents such as pyridinium chlorochromate (PCC).
-
Reduction
(2S,3S)-2-hydroxy-3-nitropentanoic acid: can be reduced to using hydrogen gas in the presence of a palladium catalyst.
-
Substitution
(2S)-2-amino-2-phenylethan-1-ol: can undergo nucleophilic substitution reactions with alkyl halides to form various alkylated derivatives.
Common Reagents and Conditions
- Common reagents used in these reactions include hydrogen gas, palladium catalysts, pyridinium chlorochromate, and alkyl halides. The reactions are typically carried out under mild conditions to ensure selectivity and high yield.
Major Products
- The major products formed from these reactions include (2S)-2-amino-2-phenylacetaldehyde , (2S,3S)-2-hydroxy-3-aminopentanoic acid , and various alkylated derivatives of (2S)-2-amino-2-phenylethan-1-ol .
Scientific Research Applications
Chemistry
- These compounds are used as building blocks in the synthesis of more complex molecules. For example, (2S,3S)-2-hydroxy-3-nitropentanoic acid is used in the synthesis of chiral intermediates for pharmaceuticals .
Biology
(2S)-2-amino-2-phenylethan-1-ol: is used in the study of enzyme mechanisms and as a substrate for the synthesis of biologically active compounds.
Medicine
(2S,3S)-2-hydroxy-3-nitropentanoic acid:
Industry
Mechanism of Action
- The mechanism of action of (2S)-2-amino-2-phenylethan-1-ol involves its interaction with enzymes and receptors in the body. It acts as a substrate for various enzymatic reactions, leading to the formation of biologically active compounds .
(2S,3S)-2-hydroxy-3-nitropentanoic acid: exerts its effects through the inhibition of specific enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- Similar compounds include (2R)-2-amino-2-phenylethan-1-ol , (2R,3R)-2-hydroxy-3-nitropentanoic acid , and (2S,3R)-2-hydroxy-3-nitropentanoic acid .
Uniqueness
- The uniqueness of (2S)-2-amino-2-phenylethan-1-ol lies in its specific stereochemistry, which imparts distinct biological activity compared to its enantiomers .
(2S,3S)-2-hydroxy-3-nitropentanoic acid:
Properties
Molecular Formula |
C13H20N2O6 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S)-2-amino-2-phenylethanol;(2S,3S)-2-hydroxy-3-nitropentanoic acid |
InChI |
InChI=1S/C8H11NO.C5H9NO5/c9-8(6-10)7-4-2-1-3-5-7;1-2-3(6(10)11)4(7)5(8)9/h1-5,8,10H,6,9H2;3-4,7H,2H2,1H3,(H,8,9)/t8-;3-,4-/m10/s1 |
InChI Key |
JTSZHNCVNUZLEN-ORUOSPOUSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C(=O)O)O)[N+](=O)[O-].C1=CC=C(C=C1)[C@@H](CO)N |
Canonical SMILES |
CCC(C(C(=O)O)O)[N+](=O)[O-].C1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B11765420.png)
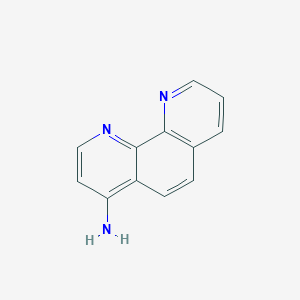
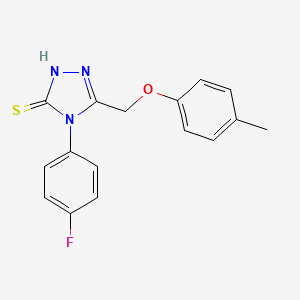
![4-[4-(4-amino-2-methylphenyl)phenyl]-3-methylaniline](/img/structure/B11765446.png)
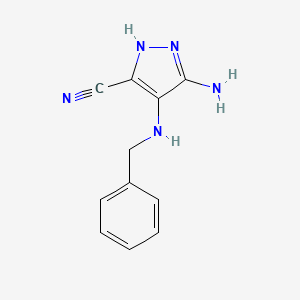
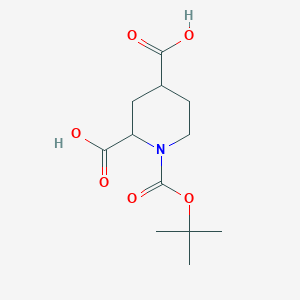
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)
